Alkaline Hydrolysis Rate: 4-Formyl Substituent Provides Intermediate Reactivity Between Unsubstituted and Strongly Electron-Withdrawing Analogs
Second-order rate constants (kOH⁻) for alkaline hydrolysis in 80 mol% H₂O / 20 mol% DMSO at 25.0 °C position the 4-formyl derivative as intermediately reactive, avoiding both the excessive lability of the 4-nitro and 3,5-dinitro analogs and the sluggish release kinetics of electron-donating variants. The value for X = CHO is reported as 40.5 ± 1.1 M⁻¹s⁻¹, compared to 13.4 M⁻¹s⁻¹ for the unsubstituted parent (X = H), 507 M⁻¹s⁻¹ for X = 4-NO₂, and 329 M⁻¹s⁻¹ for X = 4-CN [1].
| Evidence Dimension | Alkaline hydrolysis second-order rate constant (kOH⁻) |
|---|---|
| Target Compound Data | X = CHO: kOH⁻ = 40.5 ± 1.1 M⁻¹s⁻¹ |
| Comparator Or Baseline | X = H: 13.4 M⁻¹s⁻¹; X = 4-NO₂: 507 M⁻¹s⁻¹; X = 4-CN: 329 M⁻¹s⁻¹; X = 4-OCH₃: 0.156 M⁻¹s⁻¹ |
| Quantified Difference | ~3.0-fold faster than X = H; ~12.5-fold slower than X = 4-NO₂; ~8.1-fold slower than X = 4-CN |
| Conditions | 80 mol% H₂O / 20 mol% DMSO, 25.0 ± 0.1 °C; spectrophotometric monitoring of 4-nitrophenolate release |
Why This Matters
Procurement of 4-nitrophenyl 4-formylbenzoate provides a rate profile that permits sufficient spontaneous or enzyme-coupled hydrolytic signal generation for robust assay readouts while maintaining acceptable stock solution and storage stability, unlike faster-hydrolyzing nitro or cyano analogs.
- [1] Shin, Y.-H., Kang, J.-S. & Um, I.-H. (2016) Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa–Tsuno Equation. Bulletin of the Korean Chemical Society, 37(12), 2062–2065. Table 1: kOH⁻ data for 6a–k. DOI: 10.1002/bkcs.11000. View Source
